3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Acylation of Piperidine: The piperidine ring is acylated using 4-chloro-2-methylphenoxyacetyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the acylated piperidine with the triazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with various biological targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activities.
4-Phenyl-1,2,4-triazole: Similar structure but lacks the piperidine and phenoxyacetyl groups.
4-Chloro-2-methylphenoxyacetic acid: Contains the phenoxyacetyl moiety but lacks the triazole and piperidine rings.
Biological Activity
The compound 3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be broken down into several functional groups:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Triazole moiety : A five-membered ring containing three nitrogen atoms.
- Chloro-methylphenoxy group : Contributes to the lipophilicity and biological activity.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including:
- Dopamine Receptors : Similar compounds have shown selective agonist activity towards D3 dopamine receptors which may influence neuropharmacological outcomes .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially impacting glucose metabolism and insulin sensitivity .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its analogs:
Case Study 1: Antidiabetic Activity
In a study assessing the antidiabetic potential of related compounds, it was found that derivatives similar to the target compound significantly reduced blood glucose levels in alloxan-induced diabetic rats. The most effective compound in this series demonstrated a reduction of approximately 30% in blood glucose after administration .
Case Study 2: Neuropharmacological Evaluation
A high-throughput screening of compounds structurally related to this compound revealed that modifications to the piperidine core enhanced selectivity for D3 receptors while minimizing D2 receptor antagonistic effects. This selectivity could lead to improved therapeutic profiles for conditions like schizophrenia or Parkinson's disease .
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- In vitro assays indicate that the compound exhibits moderate inhibitory effects on enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in steroid metabolism .
- Structure-Activity Relationship (SAR) studies have identified key modifications that enhance potency and selectivity for desired biological targets, suggesting a pathway for further drug development .
Properties
IUPAC Name |
3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-13-17(23)7-8-19(15)30-14-20(28)26-11-9-16(10-12-26)21-24-25-22(29)27(21)18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBQENYDCCVWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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